Tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride is a chemical compound that belongs to the class of carboxylate esters. It is characterized by its unique structure which includes a tert-butyl group and a bicyclic azetidine moiety. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various organic reactions, primarily involving the modification of azetidine derivatives. It is not commonly found in nature but can be produced in laboratory settings for research purposes.
Tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride is classified as:
The synthesis of tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride typically involves several steps:
The synthesis may require specific temperature and pressure conditions to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress and confirm the structure of the synthesized compound.
The molecular structure of tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride features:
Tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride can undergo various chemical reactions including:
The reactivity profile of this compound allows it to be used as an intermediate in synthesizing more complex molecules, especially in pharmaceutical applications.
Research into related compounds suggests potential applications in drug development, particularly for conditions involving neurotransmitter pathways.
Characterization techniques such as mass spectrometry (MS) and infrared (IR) spectroscopy are essential for confirming the identity and purity of the compound.
Scientific Uses
The biazetidine scaffold serves as a molecular hinge in medicinal chemistry, enabling divergent functionalization of both azetidine rings. Its synthetic versatility stems from three key attributes:
Table 2: Representative Synthetic Applications of Biazetidine Building Blocks
Transformation | Reaction Partners | Application Target | Supplier Purity |
---|---|---|---|
N-Deprotection | HCl/dioxane, TFA/DCM | Free base generation | 90-95% [2] |
N-Alkylation | Alkyl halides, Michael acceptors | Tertiary amine synthesis | ≥95% [1] |
Cross-Coupling | Aryl boronic acids, vinyl halides | Biaryl/vinyl derivatives | ≥95% [3] |
Amide Formation | Carboxylic acids, acyl chlorides | Peptidomimetic incorporation | 90% [2] |
Commercial suppliers such as Synthonix Corporation and Chemenu offer the compound at research scales (1g increments), with pricing reflecting high-demand pharmaceutical intermediates ($1122–1284/g) [1]. This accessibility accelerates exploratory synthesis in hit-to-lead campaigns, particularly for constructing molecular scaffolds with improved shape complexity compared to flat aromatic systems.
The biazetidine hydrochloride’s conformational rigidity and hydrogen-bonding capability make it a critical structural motif in Janus kinase (JAK) inhibitor design. JAK enzymes (JAK1–3, TYK2) require inhibitors that bind to the ATP pocket while achieving isoform selectivity—a challenge addressed by three-dimensional scaffolds like biazetidine [7] [9].
In WO2020257142A1, the biazetidine core serves as a spacer connecting a pyrazolopyrimidine hinge-binder to a tetrazole moiety that occupies the solvent front region [9]. Compared to flexible alkyl chains, the biazetidine:
Table 3: Biazetidine-Containing JAK Inhibitors in Patent Literature
Patent/Publication | Target Kinase | Biazetidine Role | Biological Advantage |
---|---|---|---|
WO2020257142A1 [9] | JAK1/JAK3 | Conformationally rigid linker | 15-fold selectivity over JAK2 |
Undisclosed (2023) | TYK2 pseudokinase | Allosteric modifier | IL-23 inhibition (IC₅₀ = 8 nM) |
The biazetidine hydrochloride exemplifies advanced saturated heterocycle engineering in modern pharmacophore design, addressing limitations of mono-azetidine systems:
The synthesis of related azetidine intermediates—such as tert-butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4) and tert-butyl 3-(bromomethyl)azetidine-1-carboxylate (CAS: 253176-93-1)—provides tactical routes for introducing carbonyl electrophiles or alkylating arms [5] [10]. These complementary building blocks enable modular construction of biazetidine derivatives with tailored steric and electronic profiles, cementing their role in next-generation drug design.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1